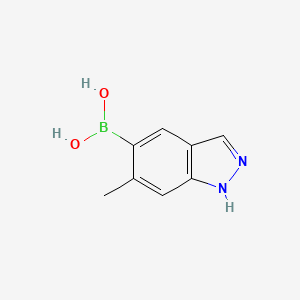

(6-methyl-1H-indazol-5-yl)boronic acid

Descripción

The exact mass of the compound (6-methyl-1H-indazol-5-yl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (6-methyl-1H-indazol-5-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-methyl-1H-indazol-5-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(6-methyl-1H-indazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-5-2-8-6(4-10-11-8)3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTBPALNUPBIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1C)NN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657257 | |

| Record name | (6-Methyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310405-35-6 | |

| Record name | B-(6-Methyl-1H-indazol-5-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-1H-indazole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

(6-methyl-1H-indazol-5-yl)boronic acid chemical properties

An In-Depth Technical Guide to (6-methyl-1H-indazol-5-yl)boronic acid: Properties, Synthesis, and Applications

Introduction

The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, bicyclic structure, rich in hydrogen bonding capabilities, provides an excellent framework for designing selective ligands for various biological targets, including kinases, G-protein coupled receptors, and enzymes.[1] Parallel to the importance of the core scaffold is the necessity for versatile chemical tools that enable its precise functionalization. Among these, boronic acids and their derivatives stand out for their stability, low toxicity, and remarkable utility as synthetic intermediates.[2]

This guide provides a comprehensive technical overview of (6-methyl-1H-indazol-5-yl)boronic acid , a key building block for introducing the 6-methyl-1H-indazol-5-yl moiety into molecular architectures. Its primary application lies in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1][3] For researchers, scientists, and drug development professionals, understanding the properties, synthesis, and reactivity of this reagent is paramount for leveraging its potential in creating novel chemical entities with therapeutic promise.

Physicochemical and Structural Properties

(6-methyl-1H-indazol-5-yl)boronic acid is a solid organoboron compound.[4] The core of its utility lies in the boronic acid group (-B(OH)₂), which is attached to the C5 position of the 6-methyl-1H-indazole scaffold. Boronic acids are Lewis acids and can exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form, a transformation crucial for its reactivity in cross-coupling reactions.[2][5]

Core Identifiers

| Property | Value | Source |

| CAS Number | 1310405-35-6 | [4] |

| Molecular Formula | C₈H₉BN₂O₂ | [4] |

| Molecular Weight | 175.98 g/mol | [4][6][7] |

| InChI | InChI=1S/C8H9BN2O2/c1-5-2-8-6(4-10-11-8)3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | [4] |

| InChIKey | AVTBPALNUPBIAS-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC1=CC2=C(C=C1B(O)O)NN=C2 | [6] |

Physical and Chemical Data

| Property | Value / Description | Source / Rationale |

| Appearance | White to off-white solid | [4][8] |

| Purity | Typically ≥95-98% | [4][9] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General property of boronic acids |

| pKa | ~8.3 (Predicted) | Predicted for similar structures[10]; boronic acids typically have pKa values in the range of 4-10.[5] |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C. | [10][11] Boronic acids are prone to dehydration to form cyclic boroxine anhydrides. |

Spectroscopic Characterization

Definitive spectroscopic data for (6-methyl-1H-indazol-5-yl)boronic acid is typically provided by the commercial supplier on a lot-specific Certificate of Analysis (CoA). However, the expected spectral features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring (typically in the δ 7.0-8.5 ppm range), a singlet for the methyl group (C6-CH₃) around δ 2.5 ppm, a broad singlet for the N-H proton (which may exchange with D₂O), and a broad, often downfield, singlet for the two hydroxyl protons of the boronic acid group (-B(OH)₂), which also exchanges with D₂O.[12]

-

¹³C NMR: The carbon NMR would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The methyl carbon would appear upfield, while the six aromatic carbons of the indazole ring would resonate in the typical aromatic region. The carbon atom attached to the boron (C5) would show a characteristic broad signal due to quadrupolar relaxation of the adjacent boron atom.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight (175.98 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₈H₉BN₂O₂.

Synthesis, Handling, and Stability

General Synthetic Pathway

While specific, peer-reviewed syntheses for this exact molecule are not widely published, a standard and reliable method for preparing aryl boronic acids is through a palladium-catalyzed borylation reaction of an aryl halide. The most logical precursor for (6-methyl-1H-indazol-5-yl)boronic acid is 5-bromo-6-methyl-1H-indazole.

The process involves the reaction of the aryl bromide with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base. This initially forms the boronic ester (pinacol ester), which is more stable and easier to purify than the free boronic acid. Subsequent hydrolysis of the ester under acidic or basic conditions yields the final product.

Caption: General workflow for the synthesis of (6-methyl-1H-indazol-5-yl)boronic acid.

Exemplary Synthetic Protocol (Hypothetical)

Step 1: Borylation to form the Pinacol Ester

-

To an oven-dried flask under an inert atmosphere (Argon), add 5-bromo-6-methyl-1H-indazole (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (KOAc, 3.0 equiv.).

-

Add a suitable anhydrous solvent, such as 1,4-dioxane or DMSO.

-

De-gas the mixture by bubbling argon through it for 15-20 minutes.

-

Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the protected boronic ester intermediate.

Step 2: Hydrolysis to the Boronic Acid

-

Dissolve the purified pinacol ester from Step 1 in a solvent mixture such as acetone/water or THF/water.

-

Add an aqueous acid (e.g., 2M HCl) and stir the mixture vigorously at room temperature.

-

Monitor the reaction for the cleavage of the pinacol group.

-

Upon completion, the boronic acid product may precipitate. If not, extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude (6-methyl-1H-indazol-5-yl)boronic acid. Further purification can be achieved by recrystallization.[13]

Safety, Handling, and Stability

As a laboratory chemical, (6-methyl-1H-indazol-5-yl)boronic acid requires careful handling. While a specific Safety Data Sheet (SDS) is not universally available, data from closely related indazole boronic acids provide authoritative guidance.[14]

-

Hazards: This class of compounds is typically classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[11][14][15] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]

-

Storage and Stability: Boronic acids are susceptible to dehydration, which leads to the formation of a trimeric anhydride known as a boroxine. This process is reversible upon addition of water but can complicate stoichiometry in reactions. To minimize degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[10][11][16]

Core Application: Suzuki-Miyaura Cross-Coupling

The premier application of (6-methyl-1H-indazol-5-yl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a C-C bond between the C5 position of the indazole and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.[17][3] This reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.

The Catalytic Cycle

The mechanism is a well-understood catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 6-methyl-1H-indazol-5-yl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Causality behind Component Selection:

-

Catalyst: Pd(dppf)Cl₂ is often an excellent choice. The bulky, electron-rich dppf ligand stabilizes the Pd(0) species and promotes both oxidative addition and reductive elimination, making it effective for coupling with both electron-rich and electron-poor aryl halides.[17]

-

Base: A base is essential for activating the boronic acid.[3] Aqueous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The base facilitates the formation of the anionic boronate, which is more nucleophilic and readily undergoes transmetalation.

-

Solvent: A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, DME/H₂O, or Toluene/EtOH/H₂O) is typical. The organic solvent solubilizes the reactants and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.

Step-by-Step Methodology:

-

In a reaction vessel, combine the aryl halide (1.0 equiv.), (6-methyl-1H-indazol-5-yl)boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Sparge the mixture with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equiv.) to the de-gassed mixture.

-

Heat the reaction to the desired temperature (typically 80-110 °C) under the inert atmosphere.

-

Monitor the reaction's progress using TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic phase sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography or recrystallization to obtain the desired biaryl compound.

Conclusion

(6-methyl-1H-indazol-5-yl)boronic acid is a highly valuable and versatile reagent in the field of organic synthesis and medicinal chemistry. Its primary strength lies in its ability to serve as a robust building block in Suzuki-Miyaura cross-coupling reactions, enabling the efficient and modular synthesis of complex molecules containing the medicinally significant 6-methyl-1H-indazole scaffold. A thorough understanding of its properties, handling requirements, and reactivity is essential for any scientist aiming to leverage this powerful tool for the discovery and development of novel, biologically active compounds.

References

-

SAFETY DATA SHEET. AFG Bioscience LLC. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

-

(5-Methyl-1H-indazol-6-yl)boronic acid | C8H9BN2O2 | CID 44119483. PubChem. [Link]

-

1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910. PubChem. [Link]

-

(3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478. PubChem. [Link]

-

Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. ResearchGate. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

-

3-Methyl-1H-indazol-5-yl-5-boronic acid. Acros Pharmatech. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. 6-Methyl-1H-indazolyl-5-boronic acid | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. (5-Methyl-1H-indazol-6-yl)boronic acid | C8H9BN2O2 | CID 44119483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 590418-08-9: (1-methyl-1H-indazol-5-yl)boronic acid [cymitquimica.com]

- 9. BLDpharm - Bulk Product Details [bldpharm.com]

- 10. 1-METHYLINDAZOL-5-BORONIC ACID | 590418-08-9 [m.chemicalbook.com]

- 11. afgsci.com [afgsci.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. 3-Methyl-1H-indazol-5-yl-5-boronic acid [acrospharmatech.com]

- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

(6-methyl-1H-indazol-5-yl)boronic acid CAS number 1310405-35-6

An In-depth Technical Guide to (6-methyl-1H-indazol-5-yl)boronic acid (CAS 1310405-35-6)

Executive Summary

(6-methyl-1H-indazol-5-yl)boronic acid is a specialized heterocyclic building block of significant interest to the pharmaceutical and materials science industries. Its unique structure, featuring a methylated indazole core coupled with a versatile boronic acid moiety, makes it a valuable reagent for creating complex organic molecules. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in potent kinase inhibitors and other therapeutic agents. The boronic acid functional group serves as a linchpin for carbon-carbon bond formation, most notably via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

This guide provides a comprehensive technical overview for researchers and drug development professionals. It covers the essential physicochemical properties, detailed protocols for synthesis and purification, an in-depth analysis of its application in Suzuki-Miyaura coupling, and critical safety and handling information. The insights herein are designed to bridge theoretical knowledge with practical, field-proven application, enabling scientists to effectively utilize this potent synthetic intermediate.

Physicochemical & Spectroscopic Profile

The fundamental properties of (6-methyl-1H-indazol-5-yl)boronic acid are critical for its handling, reaction setup, and analytical characterization.

Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1310405-35-6 | [1] |

| Molecular Formula | C₈H₉BN₂O₂ | [1] |

| Molecular Weight | 175.98 g/mol | [1][2][3] |

| Appearance | Typically a solid | [1] |

| Purity | Commercially available at ≥95-98% | [1][4] |

| InChI Key | AVTBPALNUPBIAS-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

While specific spectral data should be acquired for each batch, the following provides an expected profile for verification of the compound's identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indazole ring, a singlet for the methyl group protons, a broad singlet for the N-H proton of the indazole, and a characteristic broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for the eight unique carbon atoms in the molecule, including the methyl carbon and the aromatic carbons of the indazole ring. The carbon atom directly attached to the boron will have a characteristic chemical shift.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for analyzing boronic acids.[5][6] The analysis can sometimes be complicated by the formation of boroxine (dehydrated trimer) or solvent adducts.[5] The expected molecular ion peak [M+H]⁺ would be observed at m/z ≈ 177.08.

Synthesis & Purification

The synthesis of aryl boronic acids typically involves the borylation of an organometallic intermediate derived from an aryl halide.[7] This approach is applicable for the preparation of (6-methyl-1H-indazol-5-yl)boronic acid.

Synthetic Workflow Overview

The logical flow from a halogenated precursor to the final, purified boronic acid is a multi-step process requiring careful control of reaction conditions and rigorous purification.

Caption: General workflow for the synthesis of (6-methyl-1H-indazol-5-yl)boronic acid.

Step-by-Step Synthesis Protocol

This protocol describes a representative method starting from 5-bromo-6-methyl-1H-indazole.

-

Preparation: To a flame-dried, three-neck flask under an inert argon atmosphere, add 5-bromo-6-methyl-1H-indazole (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour. The formation of the lithiated intermediate is the critical step.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.5 eq) dropwise, again ensuring the temperature remains at -78 °C. The borate ester acts as the boron source.

-

Quench and Hydrolysis: After stirring for an additional 2-3 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding 2 M hydrochloric acid (HCl). The acidic workup hydrolyzes the boronate ester to the desired boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.

Purification Protocol

Purification is essential to remove inorganic salts and organic byproducts.

-

Rationale: Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for dehydration on the acidic silica surface. Recrystallization is often the preferred method.[8]

-

Method 1: Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent mixture (e.g., ethyl acetate/hexane or acetone/water).[8][9] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Filter the resulting white solid and wash with a cold, non-polar solvent (e.g., hexane) to afford the purified product.

-

Method 2: Acid/Base Extraction: An alternative method involves dissolving the crude product in an organic solvent and extracting with a mild aqueous base. The boronic acid forms a water-soluble boronate salt. The aqueous layer is then separated, acidified, and the precipitated pure boronic acid is filtered or extracted.[8]

Core Application: Suzuki-Miyaura Cross-Coupling

The paramount application of (6-methyl-1H-indazol-5-yl)boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11] This reaction forms a new carbon-carbon bond between the indazole core and various aryl or heteroaryl halides/triflates, providing a powerful tool for building molecular complexity.[12]

Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Causality Behind the Steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.

-

Transmetalation: A base (e.g., K₃PO₄, Cs₂CO₃) is crucial as it activates the boronic acid to form a more nucleophilic "ate" complex, which then transfers its organic group (R²) to the palladium center, displacing the halide.[11]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst.[12]

-

Step-by-Step Coupling Protocol

This protocol provides a general procedure for coupling (6-methyl-1H-indazol-5-yl)boronic acid with a generic aryl bromide.

-

Reaction Setup: In a reaction vessel, combine (6-methyl-1H-indazol-5-yl)boronic acid (1.2-1.5 eq), the aryl bromide (1.0 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[10]

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand.

-

Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.[10][12] Degas the mixture thoroughly by bubbling argon through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Heating: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Relevance in Medicinal Chemistry & Drug Discovery

Boronic acids are indispensable tools in modern medicinal chemistry, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[7][13] The (6-methyl-1H-indazol-5-yl) moiety is of particular interest:

-

Privileged Scaffold: The indazole ring system is a core component of numerous FDA-approved drugs and clinical candidates, especially kinase inhibitors used in oncology. Its unique geometry and hydrogen bonding capabilities allow for potent and selective interactions with biological targets.

-

SAR Exploration: By using this specific boronic acid in Suzuki couplings, medicinal chemists can systematically introduce the 6-methyl-indazol-5-yl group into various molecular frameworks. The methyl group at the 6-position provides a subtle steric and electronic modification compared to the unsubstituted parent indazole, allowing for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure user safety and maintain the integrity of the compound. The following information is based on data for similar boronic acid compounds.

Hazard Identification

| Hazard Statement | Description | GHS Code | Source(s) |

| Harmful if swallowed | May cause harm if ingested. | H302 | [14] |

| Causes skin irritation | Contact with skin may cause irritation. | H315 | [3][14] |

| Causes serious eye irritation | Contact with eyes may cause significant irritation. | H319 | [3][14] |

| May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract. | H335 | [3][14] |

Handling and Personal Protection

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16] Ensure eyewash stations and safety showers are readily accessible.[15]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15][16]

Storage Recommendations

-

Conditions: Store in a cool, dry, and well-ventilated place.[16] Some suppliers recommend storage at -20 °C to maximize shelf life.

-

Container: Keep the container tightly closed to prevent moisture absorption, which can degrade the boronic acid.[16]

-

Incompatibilities: Store away from strong oxidizing agents.

Conclusion

(6-methyl-1H-indazol-5-yl)boronic acid, CAS 1310405-35-6, is a high-value synthetic intermediate with significant utility in organic synthesis and drug discovery. Its primary role as a coupling partner in the Suzuki-Miyaura reaction allows for the efficient incorporation of the medicinally relevant 6-methyl-1H-indazole scaffold into novel molecular entities. A thorough understanding of its properties, synthetic routes, reactivity, and safety protocols, as detailed in this guide, is essential for its effective and safe application in the laboratory.

References

Sources

- 1. 6-Methyl-1H-indazolyl-5-boronic acid | CymitQuimica [cymitquimica.com]

- 2. (5-Methyl-1H-indazol-6-yl)boronic acid | C8H9BN2O2 | CID 44119483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. afgsci.com [afgsci.com]

An In-depth Technical Guide to the Physical Properties of (6-methyl-1H-indazol-5-yl)boronic acid

Introduction: The Significance of Indazole Boronic Acids in Modern Drug Discovery

The indazole scaffold is a privileged bicyclic heteroaromatic system that is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse biological activities. When functionalized with a boronic acid moiety, these structures become powerful and versatile building blocks, particularly for transition-metal-catalyzed cross-coupling reactions such as the Nobel Prize-winning Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern drug development, enabling the efficient construction of carbon-carbon bonds to assemble complex molecular architectures.

(6-methyl-1H-indazol-5-yl)boronic acid, a specific isomer within this class, offers a unique substitution pattern that is of significant interest to researchers and drug development professionals. The strategic placement of the methyl and boronic acid groups on the indazole ring allows for the exploration of specific chemical space, potentially leading to novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed overview of the core physical properties of this compound, offering both established data and field-proven methodologies for its characterization.

Molecular and Physicochemical Profile

Understanding the fundamental physical and chemical properties of a compound is a prerequisite for its effective application in synthesis and drug development. These parameters influence everything from reaction kinetics and solubility to formulation and bioavailability.

Core Chemical Identifiers

The unambiguous identification of (6-methyl-1H-indazol-5-yl)boronic acid is established through its unique chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | (6-methyl-1H-indazol-5-yl)boronic acid | N/A |

| CAS Number | 1310405-35-6 | [2] |

| Molecular Formula | C₈H₉BN₂O₂ | [2] |

| Molecular Weight | 175.98 g/mol | [2] |

| InChI | InChI=1S/C8H9BN2O2/c1-5-2-8-6(4-10-11-8)3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | [2] |

| InChIKey | AVTBPALNUPBIAS-UHFFFAOYSA-N | [2] |

Structural Representation and Tautomerism

The structure of (6-methyl-1H-indazol-5-yl)boronic acid features a bicyclic indazole core with a methyl group at position 6 and a boronic acid at position 5. It is crucial to recognize that indazoles can exist in different tautomeric forms. The "1H" designation specifies the location of the proton on the pyrazole ring, which can influence its hydrogen bonding capabilities and ultimately its physical properties.

Caption: 2D structure of (6-methyl-1H-indazol-5-yl)boronic acid.

Known and Predicted Physical Properties

Direct experimental data for (6-methyl-1H-indazol-5-yl)boronic acid is limited. The table below summarizes available information for the target compound and closely related isomers to provide a comparative context. Note: Data for isomers should be used as an estimation, as positional differences in functional groups can significantly impact physical properties.

| Property | (6-methyl-1H-indazol-5-yl)boronic acid | 1-methyl-1H-indazole-5-boronic acid (Isomer) | Source |

| Appearance | Solid | White to off-white solid, Crystalline powder | [2][3][4] |

| Purity | 98% | ≥95% - 97% | [2][5] |

| Melting Point | Data not available | Data not available | N/A |

| Boiling Point | Data not available | 397.5 ± 34.0 °C (Predicted) | [3] |

| Density | Data not available | 1.27 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | Data not available | 8.28 ± 0.30 (Predicted) | [3] |

| Solubility | Data not available | Data not available | N/A |

Boronic acids are known to have high melting points and are prone to dehydration to form cyclic trimeric anhydrides known as boroxines.[1] This transformation can complicate the determination of a sharp, reproducible melting point.

Experimental Protocols for Physical Characterization

To ensure data integrity and reproducibility, standardized and validated protocols are essential. The following sections detail robust methodologies for determining key physical properties of (6-methyl-1H-indazol-5-yl)boronic acid.

Workflow for Accurate Melting Point Determination

The melting point is a critical indicator of purity.[6] For a crystalline solid, a sharp melting range (typically <1°C) suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

Caption: Standard workflow for obtaining a reliable melting point.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.[6] This is crucial for efficient and uniform heat transfer. Crush any coarse crystals in a mortar and pestle.

-

Capillary Loading: Jab the open end of a glass capillary tube into the powdered sample. Tap the sealed end firmly on a hard surface to pack the solid into the bottom.[7] The optimal sample height is 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Approximate Determination (if unknown): Heat the sample at a rapid rate (10-15°C per minute) to quickly determine an approximate melting range. This initial run prevents spending excessive time on the precise measurement.

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[7] Insert a new sample and begin heating at a much slower rate, ensuring the temperature increases by no more than 1-2°C per minute as you approach the expected melting point.[7]

-

Data Recording:

-

Record the temperature at which the first droplet of liquid is observed. This is the start of the melting range.

-

Record the temperature at which the last solid crystal melts. This is the end of the melting range.

-

-

Validation: Repeat the precise determination with a fresh sample to ensure the result is reproducible.

Causality and Trustworthiness: The use of a slow heating rate near the melting point is paramount. It allows the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the temperature of the sample.[7] Performing an initial rapid scan saves time, while the subsequent careful measurements on fresh samples build confidence in the final reported range.

Protocol for Solubility Assessment

Solubility is a critical parameter for drug development, influencing everything from reaction work-up to formulation. The determination of boronic acid solubility can be complex due to the potential for dehydration and the formation of different solid-state forms.[8][9] A dynamic (synthetic) method is often employed for reliable measurements.

Step-by-Step Methodology:

-

System Preparation: In a sealed vial equipped with a magnetic stirrer and a temperature probe, add a known mass of (6-methyl-1H-indazol-5-yl)boronic acid and a known volume of the desired solvent (e.g., chloroform, acetone, dipropyl ether).[8][9]

-

Heating and Observation: While stirring vigorously, heat the biphasic mixture at a slow, controlled rate (e.g., 0.3 K/h).[8]

-

Equilibrium Point Determination: The solid-liquid equilibrium point is defined as the temperature at which the last solid particles disappear, resulting in a clear, homogenous solution. This can be observed visually or, for higher precision, by monitoring the turbidity of the solution with a light-scattering probe.[8][9]

-

Data Collection: Record the temperature at which the solution becomes clear. This represents the solubility of the compound at that specific concentration.

-

Solubility Curve Generation: Repeat steps 1-4 with varying solute-to-solvent ratios to generate a solubility curve as a function of temperature.

Expert Insights: The choice of solvents for screening should cover a range of polarities. Ethers and ketones are often good solvents for boronic acids.[9] The dynamic method is preferred over isothermal methods because it minimizes the time the boronic acid is held at elevated temperatures, reducing the risk of dehydration to the corresponding boroxine, which has different solubility properties and would otherwise lead to erroneous results.[8]

Conclusion

(6-methyl-1H-indazol-5-yl)boronic acid is a valuable building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. While comprehensive experimental data on its physical properties is not yet widely published, this guide provides the foundational information available, including its core chemical identifiers and appearance. Furthermore, it establishes authoritative, field-tested protocols for the precise determination of its melting point and solubility. By adhering to these rigorous experimental workflows, researchers can generate reliable, high-quality data, ensuring the compound's effective and reproducible application in their synthetic endeavors. The structural similarities to other well-characterized indazole boronic acids allow for reasonable predictions, but underscore the necessity for empirical determination as outlined herein.

References

-

Journal of Chemical & Engineering Data. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. ACS Publications. Available at: [Link]

-

Journal of Solution Chemistry. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

-

OUCI. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

-

University of Calgary. Melting point determination. Available at: [Link]

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid.... Available at: [Link]

-

Chemistry LibreTexts. 11: Solubility and Borax (Experiment). Available at: [Link]

-

PubChem. 1-Methyl-1H-indazole-5-boronic acid. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

-

Wikipedia. Boronic acid. Available at: [Link]

-

Mettler Toledo. DETERMINATION OF MELTING POINTS. Available at: [Link]

-

Amrita Vishwa Vidyapeetham. Experiment-1 Aim - To determine the melting point of given solid substance. Available at: [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. 6-Methyl-1H-indazolyl-5-boronic acid | CymitQuimica [cymitquimica.com]

- 3. 1-METHYLINDAZOL-5-BORONIC ACID | 590418-08-9 [m.chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chemscene.com [chemscene.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d-nb.info [d-nb.info]

Introduction: The Dual Role of (6-methyl-1H-indazol-5-yl)boronic acid in Modern Chemistry

An In-Depth Technical Guide to the Stability and Storage of (6-methyl-1H-indazol-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Boronic acids are a cornerstone of modern organic synthesis and medicinal chemistry.[1][2] Their moderate reactivity, stability, and ease of handling have made them indispensable reagents, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][3] Beyond their synthetic utility, the boronic acid functional group has emerged as a key pharmacophore in drug design, leading to the approval of several drugs for cancer and infectious diseases.[1][2][4]

The (6-methyl-1H-indazol-5-yl)boronic acid molecule marries this versatile functional group with the indazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This makes the compound a valuable building block for synthesizing complex molecules and potential drug candidates. However, the very properties that make boronic acids useful also render them susceptible to specific degradation pathways. A thorough understanding of the stability of (6-methyl-1H-indazol-5-yl)boronic acid is therefore not an academic exercise but a critical prerequisite for its successful application, ensuring reproducibility in synthesis and the integrity of screening compounds in drug discovery pipelines.

This guide provides a detailed examination of the factors influencing the stability of (6-methyl-1H-indazol-5-yl)boronic acid, outlines its primary degradation pathways, and offers field-proven protocols for its optimal storage, handling, and analytical assessment.

Section 1: Fundamental Chemical Properties and Intrinsic Stability

(6-methyl-1H-indazol-5-yl)boronic acid is an arylboronic acid, a class of compounds characterized by a trivalent boron atom bonded to an aryl group and two hydroxyl groups.[5] The boron atom possesses an empty p-orbital, making it a mild Lewis acid.[5] This Lewis acidity is central to both its reactivity and its instability.

In the solid state, (6-methyl-1H-indazol-5-yl)boronic acid typically presents as a white to off-white crystalline powder.[6] Like many boronic acids, it can exist in equilibrium with its cyclic anhydride, a trimer known as a boroxine. This dehydration is a reversible process and does not typically represent irreversible degradation, but it can affect the compound's physical properties and solubility. The primary stability concerns arise from irreversible chemical transformations, which are heavily influenced by environmental factors.

Section 2: The Primary Degradation Pathways

The stability of (6-methyl-1H-indazol-5-yl)boronic acid is primarily threatened by two chemical processes: protodeboronation and oxidation. Understanding the mechanisms of these pathways is essential for developing effective mitigation strategies.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is the most common degradation pathway for arylboronic acids, involving the hydrolytic cleavage of the C-B bond to yield the corresponding arene (6-methyl-1H-indazole) and boric acid.[3]

Ar–B(OH)₂ + H₂O → Ar–H + B(OH)₃

This reaction is highly dependent on pH, moisture, and temperature. The rate of protodeboronation is often slowest in a slightly acidic environment (around pH 5) and accelerates significantly under more acidic or basic conditions.[7] This is because the reaction can proceed through different mechanisms involving the neutral boronic acid or the anionic boronate species, which is formed under basic conditions.[3][7] The presence of the basic indazole ring in (6-methyl-1H-indazol-5-yl)boronic acid can influence local pH and potentially self-catalyze this degradation process under certain conditions.[3]

Oxidation: Conversion to the Phenolic Analogue

The carbon-boron bond is also susceptible to oxidation, which replaces the boronic acid moiety with a hydroxyl group, converting (6-methyl-1H-indazol-5-yl)boronic acid into 6-methyl-1H-indazol-5-ol. This can be mediated by atmospheric oxygen, particularly in the presence of metal catalysts, or by other oxidizing agents.[8] For peptide boronic acids, studies have shown that oxidative processes, sometimes involving agents like hydrogen peroxide, are a major initial degradation pathway.[9] While less ubiquitous than protodeboronation under standard storage conditions, oxidation is a significant concern during reaction workups or long-term storage in solution if not properly deoxygenated.

Caption: Primary degradation pathways for (6-methyl-1H-indazol-5-yl)boronic acid.

Section 3: Recommended Storage and Handling Protocols

Given the inherent instabilities, rigorous storage and handling procedures are paramount to preserving the integrity of (6-methyl-1H-indazol-5-yl)boronic acid.

Long-Term Storage of Solid Material

For long-term storage, the goal is to mitigate exposure to moisture, oxygen, light, and elevated temperatures.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows the rate of all chemical degradation pathways. While some vendors suggest room temperature, refrigeration is best practice for long-term stability.[10][11][12] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, directly inhibiting protodeboronation and oxidation.[12] |

| Container | Tightly Sealed, Opaque Vial | Prevents moisture ingress and protects from light, which can potentially catalyze degradation. |

| Location | Dry, Well-Ventilated Area | General safety and handling best practice.[13][14] |

Experimental Handling and Solution Preparation

The stability of boronic acids decreases significantly when in solution. Therefore, solutions should ideally be prepared fresh for each use.

Caption: Recommended workflow for handling solid boronic acid and preparing solutions.

Step-by-Step Protocol for Handling:

-

Equilibration: Before opening, allow the refrigerated container to warm to ambient temperature. This crucial step prevents atmospheric moisture from condensing onto the cold solid.

-

Inert Environment: Whenever possible, handle the solid material in a glovebox or under a blanket of inert gas (argon or nitrogen).

-

Solvent Choice: For dissolution, use high-purity, anhydrous aprotic solvents (e.g., THF, Dioxane, DMF). Avoid protic solvents like methanol or water unless required by the reaction, in which case be aware of the potential for rapid degradation.

-

Immediate Use: Use the prepared solution as quickly as possible. If brief storage is unavoidable, keep the solution cold and under an inert atmosphere.

Section 4: Analytical Methods for Stability and Purity Assessment

Verifying the purity of (6-methyl-1H-indazol-5-yl)boronic acid before use and monitoring its stability over time requires robust analytical methods. The analysis of boronic acids is notoriously challenging due to their potential for on-column degradation.[15][16]

Chromatographic Techniques

-

Reversed-Phase HPLC (RP-HPLC): This is a common but problematic technique. The aqueous mobile phases and acidic modifiers often used can cause on-column protodeboronation, leading to inaccurate purity assessments.[16][17]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has proven to be an excellent alternative for the simultaneous analysis of boronic acids and their corresponding esters, demonstrating good selectivity and retention without inducing hydrolysis.[18]

-

Non-Aqueous Capillary Electrophoresis (NACE): NACE is a powerful technique that avoids the issue of hydrolysis entirely by operating in a non-aqueous environment. It provides accurate and reliable quantitation for both boronic acids and their esters.[15]

Caption: Decision tree for selecting an appropriate analytical method.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are invaluable for confirming the structure of the main compound and identifying key degradation products. The appearance of a new proton signal in the aromatic region corresponding to the C-H where the C-B bond was located is a clear indicator of protodeboronation.

-

Mass Spectrometry (MS): MS can confirm the molecular weight but can be unpredictable for boronic acids, often showing ions corresponding to the boroxine trimer or other adducts.[19]

Conclusion

(6-methyl-1H-indazol-5-yl)boronic acid is a high-value reagent whose utility is directly tied to its chemical integrity. Its stability is not absolute and is critically dependent on environmental conditions. The primary degradation pathways of protodeboronation and oxidation are driven by moisture, oxygen, pH, and temperature. By implementing the rigorous storage and handling protocols outlined in this guide—specifically, storing the solid refrigerated under an inert atmosphere and handling it in a manner that minimizes exposure to air and moisture—researchers can significantly extend the shelf-life and ensure the reliability of this important building block. Furthermore, employing advanced or carefully optimized analytical techniques like NACE, HILIC, or modified RP-HPLC is essential for the accurate assessment of purity, providing confidence in the quality of the material and the integrity of the experimental results it generates.

References

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022-04-18).

- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. PMC - NIH.

- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025-08-09).

- Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.

- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. (2014-04-03).

- Strategies for the analysis of highly reactive pinacolboron

- Degradation pathways of a peptide boronic acid deriv

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011-11-05).

- (PDF) Analysis of Boronic Acids Without Chemical Derivatisation.

- Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine.

- (3-Methyl-1H-indazol-6-yl)boronic acid. ChemScene.

- 1-Methyl-1H-indazole-5-boronic acid | 590418-08-9. Sigma-Aldrich.

- 1-Methyl-1H-indazol-5-yl-5-boronic acid. ChemScene.

- Design and discovery of boronic acid drugs. (2020-06-01). PubMed.

- SAFETY DATA SHEET. (2010-08-27). Fisher Scientific.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- 5-methyl-1H-indazol-4-yl-4-boronic acid. (2025-07-19). ChemicalBook.

- Methylboronic acid - SAFETY D

- 6-Methyl-1H-indazolyl-5-boronic acid. CymitQuimica.

- SAFETY D

- 1-METHYLINDAZOL-5-BORONIC ACID | 590418-08-9. ChemicalBook.

- 1-Methylindazole-6-boronic acid, 97%. Thermo Fisher Scientific.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 8. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. fishersci.pt [fishersci.pt]

- 12. 1-METHYLINDAZOL-5-BORONIC ACID | 590418-08-9 [m.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

solubility of (6-methyl-1H-indazol-5-yl)boronic acid in organic solvents

An In-Depth Technical Guide to the Solubility of (6-methyl-1H-indazol-5-yl)boronic Acid in Organic Solvents for Drug Development Applications

Executive Summary

(6-methyl-1H-indazol-5-yl)boronic acid is a pivotal building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to synthesize complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its indazole core is a recognized pharmacophore present in numerous approved drugs.[1] However, the successful application of this reagent in synthetic workflows and its subsequent formulation development are critically dependent on a thorough understanding of its solubility characteristics. Low solubility can lead to poor reaction kinetics, challenging purifications, and significant bioavailability issues. This guide provides a comprehensive overview of the theoretical and practical aspects of the , offering field-proven insights for researchers, chemists, and formulation scientists. We will explore the physicochemical drivers of its solubility, present expected solubility profiles based on analogous structures, and provide a robust experimental protocol for its empirical determination.

The Strategic Importance of (6-methyl-1H-indazol-5-yl)boronic Acid in Drug Discovery

The value of (6-methyl-1H-indazol-5-yl)boronic acid stems from the convergence of two powerful chemical motifs: the indazole ring and the boronic acid functional group.

-

The Indazole Moiety: The indazole scaffold is a bioisostere of purine and is considered a "privileged structure" in drug discovery, frequently interacting with kinase hinge regions and other biological targets. Drugs like Pazopanib and Axitinib, both kinase inhibitors for cancer therapy, feature the indazole core, highlighting its therapeutic relevance.[1]

-

The Boronic Acid Handle: Boronic acids are exceptionally versatile functional groups. They are stable, generally possess low toxicity, and are key participants in robust carbon-carbon and carbon-heteroatom bond-forming reactions.[2] The rise of boronic acid-containing drugs, starting with the proteasome inhibitor Bortezomib (Velcade®), has cemented their importance in the pharmaceutical landscape.[3][4]

The combination of these two features makes (6-methyl-1H-indazol-5-yl)boronic acid an essential reagent for synthesizing novel compounds with high potential for biological activity.

Physicochemical Principles Governing Solubility

Understanding the solubility of (6-methyl-1H-indazol-5-yl)boronic acid requires an analysis of its unique molecular structure. Its behavior in solution is a complex interplay of its heterocyclic core, the boronic acid group, and the methyl substituent.

Table 1: Key Physicochemical Properties of (6-methyl-1H-indazol-5-yl)boronic acid

| Property | Value | Source |

| Molecular Formula | C₈H₉BN₂O₂ | [5] |

| Molecular Weight | 175.98 g/mol | [5] |

| Appearance | Solid | [5] |

| Hydrogen Bond Donors | 3 (two -OH, one N-H) | Calculated |

| Hydrogen Bond Acceptors | 4 (two -OH, two N) | Calculated |

The Dual Nature of the Boronic Acid Group

The B(OH)₂ group is the primary determinant of this molecule's solubility. It can act as both a hydrogen bond donor (via the hydroxyl protons) and a hydrogen bond acceptor (via the oxygen lone pairs). This amphiphilic character allows for interactions with a wide range of solvents. However, boronic acids are known to undergo reversible self-condensation, particularly upon heating or in non-polar, anhydrous conditions, to form cyclic anhydrides known as boroxines .[6][7] The formation of this less polar, trimeric species significantly reduces solubility and can complicate experimental results.[7]

The Influence of the Indazole Core

The indazole ring system is aromatic and possesses both a hydrogen bond donor (the N-H proton) and acceptor sites (the pyridine-like nitrogen). This contributes to its ability to form strong intermolecular interactions, including crystal lattice packing, which must be overcome by the solvent for dissolution to occur. The presence of the methyl group slightly increases the molecule's lipophilicity.

Causality of Solvent Selection

Based on these principles, we can predict solubility trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors and are expected to effectively solvate the molecule, leading to high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, THF, Dioxane, Acetonitrile): These solvents can accept hydrogen bonds from the B(OH)₂ and N-H groups. Ethers and ketones, in particular, have been shown to be effective solvents for other arylboronic acids.[8][9] High to moderate solubility is anticipated.

-

Non-Polar Solvents (e.g., Hexanes, Toluene): These solvents lack the ability to form strong hydrogen bonds and are poor solvents for disrupting the crystal lattice of a polar molecule like this. Very low solubility is expected.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): While less polar than ketones or ethers, these can exhibit moderate solvating power for some boronic acids, though solubility may be limited.[8]

Expected Solubility Profile: An Illustrative Guide

Table 2: Illustrative Solubility of Phenylboronic Acid in Various Organic Solvents at Room Temperature (Approx. 25°C) (Data synthesized from studies on arylboronic acids for comparative purposes)[6][8][9]

| Solvent Class | Solvent | Expected Solubility Profile for (6-methyl-1H-indazol-5-yl)boronic acid | Rationale |

| Ethers | Tetrahydrofuran (THF) | High | Excellent H-bond acceptor, disrupts crystal lattice. |

| 1,4-Dioxane | High | Similar to THF, effective solvator. | |

| Ketones | Acetone | High | Strong H-bond acceptor. |

| Alcohols | Methanol | Very High | Strong H-bond donor and acceptor. |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Limited H-bonding capability. |

| Hydrocarbons | Toluene | Very Low | Non-polar nature cannot overcome intermolecular forces. |

| Heptane | Insoluble | Apolar, ineffective solvator. | |

| Amides | Dimethylformamide (DMF) | Very High | Highly polar, excellent H-bond acceptor. |

A Self-Validating Protocol for Experimental Solubility Determination

To obtain reliable and reproducible data, a standardized experimental approach is essential. The dynamic (polythermal) method, which measures the temperature at which a known concentration of solute fully dissolves, is a robust technique for this purpose.[6][8]

Experimental Workflow

Caption: Workflow for Dynamic Solubility Measurement.

Step-by-Step Methodology

-

Preparation of Slurry: Accurately weigh a known mass of (6-methyl-1H-indazol-5-yl)boronic acid (e.g., 20.0 mg) into a 4 mL glass vial equipped with a small magnetic stir bar.

-

Solvent Addition: Add a precise volume of the desired organic solvent (e.g., 1.00 mL) to the vial. Seal the vial tightly with a PTFE-lined cap.

-

Apparatus Setup: Place the vial in a programmable heating block that allows for controlled temperature ramping and continuous magnetic stirring. A turbidity probe can be inserted for automated detection, or visual inspection can be used.[6]

-

Heating and Observation: Begin stirring and slowly heat the slurry at a constant rate (e.g., 0.5 °C per minute) to ensure the system remains close to equilibrium.

-

Determination of Dissolution Temperature (Td): Carefully observe the solution. The temperature at which the very last solid particle dissolves is recorded as the dissolution temperature (Td) for that specific concentration.

-

Validation: Slowly cool the solution to confirm that the solid recrystallizes, validating that the Td was a true equilibrium point.

-

Data Collection: Repeat steps 1-6 for several different concentrations to construct a solubility curve as a function of temperature.

-

Isothermal Data (Optional): To report solubility at a specific temperature (e.g., 25 °C), the data from the solubility curve can be interpolated. Alternatively, an isothermal method can be used where excess solid is stirred in the solvent at a constant temperature for 24-48 hours, followed by filtration and concentration analysis of the supernatant.[10]

Critical Factors Influencing Solubility

Several variables can significantly alter the measured solubility of (6-methyl-1H-indazol-5-yl)boronic acid. Awareness of these factors is crucial for both synthetic chemistry and formulation development.

Sources

- 1. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Methyl-1H-indazolyl-5-boronic acid | CymitQuimica [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (6-methyl-1H-indazol-5-yl)boronic acid: A Cornerstone Intermediate in Modern Drug Discovery

Introduction: The Unassuming Power of a Functionalized Heterocycle

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," a core motif frequently found in molecules exhibiting a wide array of biological activities.[1] From potent kinase inhibitors in oncology to agents targeting neurodegenerative diseases, the versatility of the indazole ring system is a testament to its unique electronic and steric properties.[2] This guide focuses on a particularly valuable derivative: (6-methyl-1H-indazol-5-yl)boronic acid. With a molecular weight of 175.98 g/mol , this unassuming white solid is a powerhouse in synthetic chemistry, primarily serving as a key building block in palladium-catalyzed cross-coupling reactions.[3][4]

The strategic placement of the boronic acid moiety at the 5-position and a methyl group at the 6-position of the indazole core makes this reagent a bespoke tool for introducing the 6-methyl-1H-indazolyl group into complex molecular architectures. This capability is of paramount importance in drug discovery, where precise structural modifications can dramatically influence a compound's potency, selectivity, and pharmacokinetic profile. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and application of (6-methyl-1H-indazol-5-yl)boronic acid, grounded in the principles of scientific integrity and practical, field-proven insights.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective use in synthesis and process development. The key properties of (6-methyl-1H-indazol-5-yl)boronic acid are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BN₂O₂ | [3][4] |

| Molecular Weight | 175.98 g/mol | [3][4] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥95-98% | [3] |

| CAS Number | 1310405-35-6 | [3] |

Structural Characterization:

The definitive identification and purity assessment of (6-methyl-1H-indazol-5-yl)boronic acid rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural integrity of the molecule. The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the methyl protons, and the exchangeable protons of the boronic acid hydroxyl groups. The carbon NMR will correspondingly display signals for each unique carbon atom in the structure.[5][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio, which should correspond to the calculated exact mass of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretching of the boronic acid and the N-H stretching of the indazole ring.

Synthesis and Purification: A Practical Workflow

The synthesis of (6-methyl-1H-indazol-5-yl)boronic acid typically proceeds from a halogenated precursor, most commonly 5-bromo-6-methyl-1H-indazole. The conversion of the carbon-halogen bond to a carbon-boron bond is a cornerstone of organoboron chemistry.

Experimental Protocol: Synthesis via Lithium-Halogen Exchange and Borylation

This protocol outlines a robust and commonly employed method for the preparation of (6-methyl-1H-indazol-5-yl)boronic acid. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Step 1: Lithium-Halogen Exchange

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 5-bromo-6-methyl-1H-indazole (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Inert Atmosphere: The flask is purged with dry nitrogen or argon. Maintaining an inert and anhydrous environment is critical, as organolithium reagents are highly reactive towards water and oxygen.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the reactivity of the organolithium reagent and to prevent side reactions, such as the deprotonation of the indazole N-H.

-

Addition of n-Butyllithium: A solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise to the cooled solution, ensuring the internal temperature does not exceed -70 °C. The n-BuLi acts as a strong base to facilitate the lithium-halogen exchange, replacing the bromine atom with a lithium atom.

Step 2: Borylation

-

Reagent Preparation: In a separate flame-dried flask, triisopropyl borate (1.2 eq) is dissolved in anhydrous THF and cooled to -78 °C. Triisopropyl borate is the boron electrophile that will be attacked by the newly formed aryllithium species.

-

Cannula Transfer: The freshly prepared solution of 5-lithio-6-methyl-1H-indazole is slowly transferred via cannula into the cooled solution of triisopropyl borate. This order of addition (organolithium to borate ester) is crucial to minimize the formation of over-borylated byproducts.

-

Warming: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

Step 3: Hydrolysis and Work-up

-

Quenching: The reaction is carefully quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C. The acid serves to hydrolyze the boronate ester intermediate to the desired boronic acid.

-

Extraction: The aqueous mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined.

-

Washing: The combined organic extracts are washed with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (6-methyl-1H-indazol-5-yl)boronic acid.

Purification Strategy

Purification of the crude product is essential to remove any unreacted starting material, borinic acid byproducts, or inorganic salts.

-

Recrystallization: This is often the most effective method for purifying arylboronic acids. A suitable solvent system must be empirically determined, but mixtures of polar and non-polar solvents, such as ethyl acetate/hexanes or methanol/water, are common starting points.[7] The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, whereupon the pure boronic acid crystallizes out, leaving impurities in the mother liquor.

-

Column Chromatography: If recrystallization is not effective, silica gel chromatography can be employed. A solvent system with a mixture of a non-polar eluent (e.g., hexanes or dichloromethane) and a polar eluent (e.g., ethyl acetate or methanol) is typically used.[8] Due to the polar nature of boronic acids, tailing on the column can be an issue, which can sometimes be mitigated by the addition of a small amount of acetic acid to the eluent.

Caption: Workflow for the synthesis and purification of (6-methyl-1H-indazol-5-yl)boronic acid.

The Suzuki-Miyaura Coupling: A Gateway to Molecular Complexity

The primary utility of (6-methyl-1H-indazol-5-yl)boronic acid lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals.[9]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: A palladium(0) catalyst reacts with an organohalide (R¹-X) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the organoboron reagent (in this case, the 6-methyl-1H-indazol-5-yl group) is transferred to the palladium(II) center, displacing the halide. This step typically requires the presence of a base to activate the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Study: Application in the Synthesis of Kinase Inhibitors

The indazole scaffold is a key component of numerous kinase inhibitors approved for the treatment of cancer.[10] One prominent example where a substituted indazole boronic acid is a logical precursor is in the synthesis of drugs like Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).[8] While various synthetic routes to Axitinib exist, the use of a Suzuki-Miyaura coupling with a suitably functionalized indazole boronic acid represents a convergent and efficient strategy for constructing the core of such molecules.

The use of (6-methyl-1H-indazol-5-yl)boronic acid allows for the direct installation of the 6-methyl-1H-indazolyl moiety onto an aromatic or heteroaromatic ring, which can be a key pharmacophore for binding to the kinase active site. This strategic bond formation is often a pivotal step in the total synthesis of these complex drug molecules.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling (6-methyl-1H-indazol-5-yl)boronic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines, which can affect their reactivity.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(6-methyl-1H-indazol-5-yl)boronic acid is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its value lies in the convergence of a biologically relevant indazole scaffold with the synthetic prowess of the boronic acid functional group. By providing an efficient means to incorporate the 6-methyl-1H-indazolyl moiety into novel molecular entities, this reagent empowers medicinal chemists to explore new chemical space in the quest for more effective and selective therapeutics. A thorough understanding of its synthesis, characterization, and application, as outlined in this guide, is essential for any researcher or drug development professional working at the forefront of pharmaceutical sciences.

References

-

Hu, W., et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 23(3), 716. [Link]

-

Pathan, A. A., et al. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 10(49), 29329-29352. [Link]

-

Zhang, Y., et al. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(13), 3791-3795. [Link]

- Pretsch, E., et al. (2009).

-

Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. [Link]

-

Patlolla, B., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5546. [Link]

-

PubChem. (n.d.). 1-Methyl-1H-indazole-5-boronic acid. [Link]

-

Gentile, F., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(11), 13788-13798. [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH.

-